1-(3-Chlorophenyl)-4-hydroxy-6-oxo-1,6-dihydro-3-pyridazinecarboxamide
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Overview
Description
1-(3-Chlorophenyl)piperazine, also known as meta-chlorophenylpiperazine or mCPP, is a designer drug analog of aryl-substituted piperazines . It’s a stimulant, serotonin antagonist, and reuptake inhibitor (SARU), and can also be detected as a primary urinary metabolite of the antidepressant drug trazodone .
Synthesis Analysis
There are several synthetic routes for 1-(3-chlorophenyl)piperazine (mCPP), the most common of which is the reaction of diethanolamine with m-chloroaniline . Other methods involve the reaction of m-chloroaniline with bis(2-chloroethyl)amine or the reaction of piperazine with m-dichlorobenzene .Molecular Structure Analysis
The molecular formula for 1-(3-Chlorophenyl)piperazine is C10H13ClN2 . The molecular weight is 196.68 (free base basis) .Chemical Reactions Analysis
The microreview focuses on the recent methods for the synthesis of piperazine derivatives, published in 2015–2020. The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Physical And Chemical Properties Analysis
1-(3-Chlorophenyl)piperazine hydrochloride has a melting point of 210-214 °C (dec.) (lit.) and is soluble in methanol . Its density is 1.193g/cm and refractive index is 1.598-1.600 .Scientific Research Applications
Pharmaceutical Development
1-(3-Chlorophenyl)-4-hydroxy-6-oxo-1,6-dihydro-3-pyridazinecarboxamide has shown potential in pharmaceutical research, particularly in the development of new drugs. Its unique chemical structure allows it to interact with various biological targets, making it a candidate for the treatment of diseases such as cancer, inflammation, and neurological disorders . Researchers are exploring its efficacy and safety profiles to develop novel therapeutic agents.
Antimicrobial Agents
This compound has been investigated for its antimicrobial properties. Studies have demonstrated its ability to inhibit the growth of various bacterial and fungal strains, suggesting its potential use as an antimicrobial agent . This application is particularly important in the context of rising antibiotic resistance, where new and effective antimicrobial compounds are urgently needed.
Agricultural Chemicals
In the field of agriculture, 1-(3-Chlorophenyl)-4-hydroxy-6-oxo-1,6-dihydro-3-pyridazinecarboxamide is being studied for its potential as a pesticide or herbicide. Its chemical properties may allow it to effectively control pests and weeds, contributing to improved crop yields and sustainable farming practices . Researchers are focusing on its environmental impact and efficacy in various agricultural settings.
Material Science
The compound’s unique chemical structure makes it a subject of interest in material science. It is being explored for its potential use in the synthesis of new materials with specific properties, such as enhanced durability, thermal stability, and resistance to chemical degradation . These materials could have applications in various industries, including construction, automotive, and electronics.
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
1-(3-chlorophenyl)-4-hydroxy-6-oxopyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN3O3/c12-6-2-1-3-7(4-6)15-9(17)5-8(16)10(14-15)11(13)18/h1-5,16H,(H2,13,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFGJQVGVVATWLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C(=O)C=C(C(=N2)C(=O)N)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorophenyl)-4-hydroxy-6-oxo-1,6-dihydro-3-pyridazinecarboxamide |
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